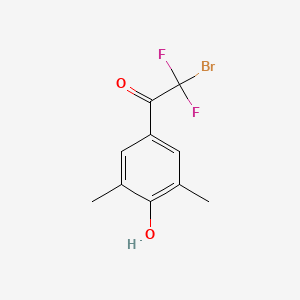
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% (BTMCC) is a highly reactive compound that has found a wide range of applications in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BTMCC is also used as a catalyst in the synthesis of polymers, as a reagent in the preparation of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
作用机制
The mechanism of action of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is based on its ability to react with a variety of organic compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% reacts with organic compounds to form a variety of products, including organometallic compounds, polymers, and organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can also act as an acid catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% is that it is highly toxic and should be handled with extreme caution.
未来方向
Future research on 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% could focus on the development of new synthetic methods and the study of its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a catalyst in the synthesis of polymers, organometallic compounds, and organosilicon compounds. Finally, research could also be conducted to explore the potential of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
合成方法
The synthesis of 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% can be achieved by a variety of methods. The most common methods involve the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction can also be achieved by the reaction of trifluoromethylchloroformate with a cyclopropane carboxylic anhydride in the presence of a base.
科学研究应用
2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds. 2,2-Bis(trifluoromethyl)cyclopropanecarbonyl chloride, 95% has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
属性
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c7-3(14)2-1-4(2,5(8,9)10)6(11,12)13/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVIMRLSMHKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

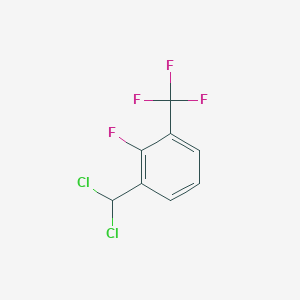

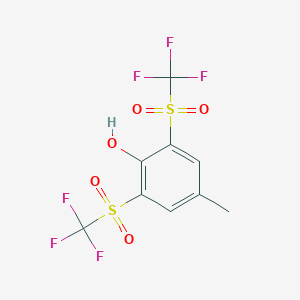
![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
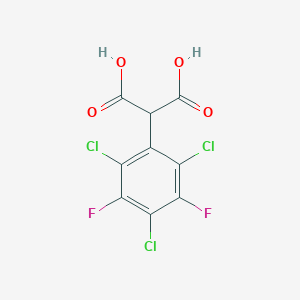
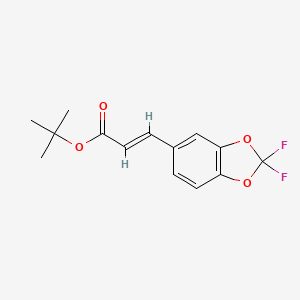
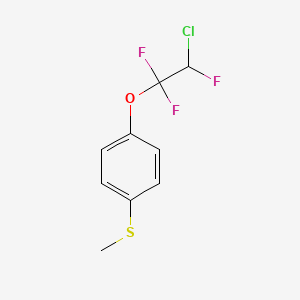

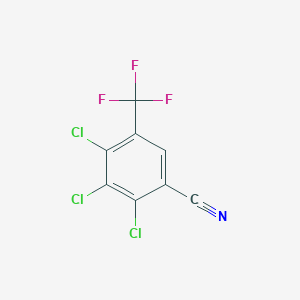
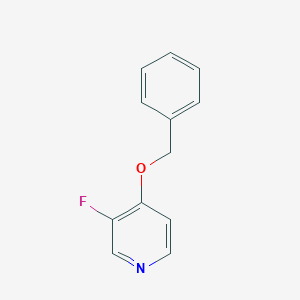


![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
